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molecular formula C7H5BrFNO2 B1397444 1-(Bromomethyl)-2-fluoro-3-nitrobenzene CAS No. 946125-65-1

1-(Bromomethyl)-2-fluoro-3-nitrobenzene

Cat. No. B1397444
M. Wt: 234.02 g/mol
InChI Key: MIESICVJNXXYKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07897792B2

Procedure details

Benzoyl peroxide (10.7 g, 44 mmol) was added under reflux under nitrogen atmosphere to a solution of 2-fluoro-1-methyl-3-nitrobenzene (compound 2a-1) (68.2 g, 440 mmol) and N-bromosuccinimide (95.0 g, 528 mmol) in carbon tetrachloride (1500 mL), and the mixture was stirred under reflux for 5 hours. Impurities were then removed by filtration, and a crude product was obtained by vacuum concentration. It was then purified by column chromatography (hexane), and the title compound (68.7 g, 65%) was obtained as a yellow to light brown oil.
Quantity
10.7 g
Type
reactant
Reaction Step One
Quantity
68.2 g
Type
reactant
Reaction Step Two
Quantity
95 g
Type
reactant
Reaction Step Two
Quantity
1500 mL
Type
solvent
Reaction Step Two
Yield
65%

Identifiers

REACTION_CXSMILES
C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1.[F:19][C:20]1[C:25]([N+:26]([O-:28])=[O:27])=[CH:24][CH:23]=[CH:22][C:21]=1[CH3:29].[Br:30]N1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl>[Br:30][CH2:29][C:21]1[CH:22]=[CH:23][CH:24]=[C:25]([N+:26]([O-:28])=[O:27])[C:20]=1[F:19]

Inputs

Step One
Name
Quantity
10.7 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Step Two
Name
Quantity
68.2 g
Type
reactant
Smiles
FC1=C(C=CC=C1[N+](=O)[O-])C
Name
Quantity
95 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
1500 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
Impurities were then removed by filtration
CUSTOM
Type
CUSTOM
Details
a crude product was obtained by vacuum concentration
CUSTOM
Type
CUSTOM
Details
It was then purified by column chromatography (hexane)

Outcomes

Product
Name
Type
product
Smiles
BrCC1=C(C(=CC=C1)[N+](=O)[O-])F
Measurements
Type Value Analysis
AMOUNT: MASS 68.7 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 66.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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